2-(Trifluoromethyl)piperidine

Overview

Description

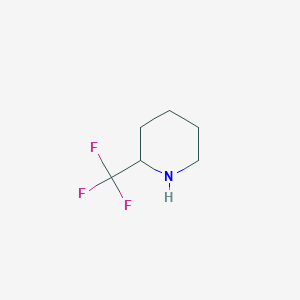

2-(Trifluoromethyl)piperidine, also known as this compound, is a useful research compound. Its molecular formula is C6H10F3N and its molecular weight is 153.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Rearrangement

- Synthesis of 3-Substituted 2-(Trifluoromethyl)piperidines : A study by Rioton et al. (2015) demonstrated the synthesis of 3-substituted 2-(trifluoromethyl)piperidines through ring expansion of (trifluoromethyl)prolinols, derived from L-proline. The process involved an aziridinium intermediate and showed regio- and diastereoselectivity in the ring opening by different nucleophiles (Rioton et al., 2015).

Synthesis of Piperidine Alkaloids

- Trifluoro-Substituted Analogs of Piperidine Alkaloids : Bariau et al. (2006) accomplished the diastereoselective synthesis of trifluoro-substituted analogs of mono-, di-, and trisubstituted piperidine alkaloids from 2-trifluoromethyl keto-protected 4-piperidones (Bariau et al., 2006).

Catalyzed Synthesis Methods

- Pd-Catalyzed Synthesis of Fluorinated N-Heterocycles : García-Vázquez et al. (2021) reported a method for synthesizing 3-fluoro- and trifluoromethylthio-piperidines, important for discovery chemistry. This method featured high diastereocontrol and allowed for chemoselective derivatization (García-Vázquez et al., 2021).

Functionalization and Diversification

- Diversified Functionalization of Trifluoromethyl Piperidines : Jatoi et al. (2021) discussed various methods for introducing the trifluoromethyl group into heterocyclic compounds, focusing on the Mannich reaction. This reaction was used to prepare several piperidine base alkaloids with trifluoromethyl at the α-position and enabled the substitution at various positions with diverse groups (Jatoi et al., 2021).

Enzymatic and Synthetic Methods

- Enzymatic Kinetic Resolution in Synthesis : Perdicchia et al. (2015) used 2-Piperidineethanol for the synthesis of natural and synthetic compounds. They presented both synthetic and enzymatic methods for resolving the racemic mixture, highlighting the substance's value in enantioselective synthesis (Perdicchia et al., 2015).

Metathesis Mediated Synthesis

- Ring-Closing Metathesis for Nitrogen Heterocycles : De Matteis et al. (2006) detailed a pathway to trifluoromethyl-containing piperidines via ring-closing metathesis. This involved synthesizing trifluormethyl-substituted diolefin precursors and cyclizing them into functionalized piperidines (De Matteis et al., 2006).

Electrochemical Methods

- Electrochemical Cyanation for Pharmaceutical Building Blocks : Lennox et al. (2018) developed an electrochemical method for cyanating secondary piperidines, useful in pharmaceutical synthesis. The method allowed for synthesis of unnatural amino acids without requiring protection or substitution of the N-H bond (Lennox et al., 2018).

Ring Contraction Techniques

- Ring Contraction to Synthesize Pyrrolidines : Feraldi-Xypolia et al. (2015) achieved a ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines via an aziridinium intermediate, leading to the synthesis of 2-substituted 2-(trifluoromethyl)pyrrolidines (Feraldi‐Xypolia et al., 2015).

Applications in Medicinal Chemistry

- HDM2-p53 Inhibitors : Research by Bogen et al. (2016) on substituted piperidines as p53-HDM2 inhibitors indicated that 2-(trifluoromethyl)thiophene was a preferred moiety, resulting in potent inhibitors demonstrating tumor regression in mice models (Bogen et al., 2016).

Mechanism of Action

Target of Action

It’s known that this compound is used as a reactant in the synthesis of other complex molecules , suggesting its role in biochemical reactions.

Mode of Action

The mode of action of 2-(Trifluoromethyl)piperidine involves its interaction with other reactants in chemical reactions. For instance, it can be used as a reactant for the synthesis of (1R,2R)-2-((S)-2-(trifluoromethyl)piperidin-1-yl)-1,2-dihydronaphthalen-1-ol by ring-opening reaction of oxabenzonorbornadiene in the presence of an iridium catalyst .

Biochemical Pathways

It’s known that trifluoromethylpyridine (tfmp) derivatives, which include this compound, are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Pharmacokinetics

The trifluoromethyl group is often used in pharmaceuticals to modulate the steric and electronic properties of a lead compound or to protect a reactive methyl group from metabolic oxidation .

Result of Action

It’s known that the compound plays a crucial role in the synthesis of other complex molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of catalysts, temperature, and the molar ratio of other reactants .

Biochemical Analysis

Biochemical Properties

It is known that the trifluoromethyl group in the compound can significantly alter its polarity, solubility, reactivity, and metabolic stability . The trifluoromethyl group also impacts the conformational preferences of the compound, suggesting potential interactions with various biomolecules .

Cellular Effects

Piperidine derivatives, which include 2-(Trifluoromethyl)piperidine, have been found to exhibit a wide range of biological activities . For instance, some piperidine alkaloids isolated from natural herbs have shown antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .

Molecular Mechanism

Computational studies suggest that the trifluoromethyl group in piperidine rings can lead to hyperconjugative delocalization of the nitrogen lone pair . This could potentially influence its interactions with other biomolecules at the molecular level.

Temporal Effects in Laboratory Settings

Computational studies suggest that the trifluoromethyl group can impact the relative energetic ordering of isomers, which could potentially influence the stability and degradation of the compound over time .

Metabolic Pathways

The synthesis of this compound has been achieved from various precursors, suggesting potential involvement in various metabolic pathways .

Transport and Distribution

The trifluoromethyl group can significantly alter the compound’s polarity and solubility, which could potentially influence its transport and distribution .

Subcellular Localization

The trifluoromethyl group can impact the conformational preferences of the compound, which could potentially influence its localization within the cell .

Properties

IUPAC Name |

2-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXDEFXCCITWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460430 | |

| Record name | 2-(trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154630-93-0 | |

| Record name | 2-(trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to 2-(trifluoromethyl)piperidines?

A: Several synthetic routes have been explored for the production of 2-(trifluoromethyl)piperidines. One approach utilizes a ring expansion strategy starting from readily available (trifluoromethyl)prolinols. [] These prolinol precursors can be derived from L-proline via a (trifluoromethyl)aziridinium intermediate. [, ] Alternatively, a one-pot, five-component cascade reaction involving a Knoevenagel condensation, Michael addition, Mannich reaction, and cyclization can be employed. [] This method efficiently constructs polysubstituted 2-hydroxy-2-(trifluoromethyl)piperidines with high diastereoselectivity. []

Q2: How does the trifluoromethyl group influence the reactivity and stereoselectivity in the synthesis of 2-(trifluoromethyl)piperidines?

A: The presence of the trifluoromethyl group plays a crucial role in directing the regio- and diastereoselectivity of reactions involving 2-(trifluoromethyl)piperidine precursors. For instance, during the ring opening of (trifluoromethyl)aziridinium intermediates, the trifluoromethyl group exerts a strong electronic influence, guiding the nucleophilic attack to a specific carbon atom and leading to the preferential formation of a particular diastereomer. [, ]

Q3: Can you provide examples of the stereoselective synthesis of specific this compound derivatives?

A: Researchers have successfully synthesized a variety of enantioenriched 3-substituted 2-(trifluoromethyl)piperidines through the diastereoselective ring expansion of (trifluoromethyl)prolinols. [] Similarly, highly diastereoselective syntheses of trifluoro-substituted analogs of piperidine alkaloids have been achieved starting from 2-trifluoromethyl keto-protected 4-piperidones, utilizing an intramolecular Mannich-type reaction. []

Q4: Are there any spectroscopic data available to confirm the structure of synthesized 2-(trifluoromethyl)piperidines?

A: NMR spectroscopy, including 1H and 13C NMR, serves as a primary tool for the structural elucidation of 2-(trifluoromethyl)piperidines and their derivatives. [, ] Additionally, X-ray diffraction analysis has been employed to confirm the absolute configuration of diastereomers. []

Q5: What are the potential applications of 2-(trifluoromethyl)piperidines?

A: While the provided research focuses primarily on synthetic methodologies and structure determination, 2-(trifluoromethyl)piperidines hold promise as valuable building blocks in medicinal chemistry. The incorporation of a trifluoromethyl group into amines can significantly impact their physicochemical properties and biological activity. [] Given the prevalence of amines in bioactive compounds, these derivatives have the potential to serve as scaffolds for drug discovery, particularly in targeting biologically relevant proteins and enzymes. [] Further research is needed to explore their specific biological activities and therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.